molecular formula C13H16Cl2N2O B1405164 N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide CAS No. 190509-38-7

N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide

Cat. No.: B1405164
CAS No.: 190509-38-7
M. Wt: 287.18 g/mol
InChI Key: FPAQLJAUCONHMM-UHFFFAOYSA-N
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Description

N-[(2,5-Dichlorophenyl)methyl]piperidine-2-carboxamide is a synthetic organic compound characterized by a piperidine-2-carboxamide backbone substituted with a (2,5-dichlorophenyl)methyl group. Its molecular formula is C₁₃H₁₆Cl₂N₂O, with a molecular weight of 287.19 g/mol (CAS: 190509-38-7; Catalog Number: 178918) .

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-4-5-11(15)9(7-10)8-17-13(18)12-3-1-2-6-16-12/h4-5,7,12,16H,1-3,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAQLJAUCONHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in studies investigating cellular processes and molecular interactions.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This can result in various biological effects, such as changes in neurotransmitter levels or alterations in gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of dichlorophenyl-substituted piperidine carboxamides. Key structural analogs, as cataloged in , share identical molecular formulas and weights but differ in the substitution patterns of the phenyl ring or the piperidine moiety. These variations are critical in determining physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis:

Table 1: Structural Analogs of N-[(2,5-Dichlorophenyl)methyl]piperidine-2-carboxamide

Compound Name Substituent Positions CAS Number Catalog Number Molecular Weight (g/mol)
This compound 2,5-dichloro 190509-38-7 178918 287.19
N-[(3,4-Dichlorophenyl)methyl]piperidine-2-carboxamide 3,4-dichloro 189069-91-8 178930 287.19
2,2-Dichloro-N-(4-piperidinophenyl)acetamide 2,2-dichloro (acetamide) 860609-06-9 162642 287.19
[4-(Aminomethyl)-1-piperidyl]-(2,4-dichlorophenyl)methanone 2,4-dichloro (methanone) 1281370-32-8 206178 287.19

Key Differences and Implications:

In contrast, the 3,4-dichloro isomer (Catalog 178930) places chlorines in adjacent positions, increasing steric hindrance and altering dipole moments. Such differences could influence binding to hydrophobic pockets in biological targets (e.g., G protein-coupled receptors or ion channels) . The 2,4-dichloro analog (Catalog 206178) replaces the carboxamide group with a methanone moiety, which may enhance lipophilicity and metabolic stability .

Backbone Modifications: The 2,2-dichloro-N-(4-piperidinophenyl)acetamide (Catalog 162642) substitutes the carboxamide with an acetamide group and introduces a piperidine ring at the 4-position of the phenyl ring. This could reduce conformational flexibility compared to the target compound .

Biological Relevance: Dichlorophenyl groups are common in agrochemicals (e.g., lufenuron, a pesticide with a dichlorophenyl-hexafluoropropoxy group) and pharmaceuticals (e.g., RWJ56110, a thrombin receptor antagonist with dichlorophenyl motifs) .

Research Findings and Limitations

No direct pharmacological or pesticidal data for this compound are provided in the evidence. However, inferences can be drawn from related compounds:

  • Metabolic Stability: The methanone derivative (Catalog 206178) could resist enzymatic hydrolysis better than carboxamides, a common optimization strategy in medicinal chemistry .

Gaps in Evidence:

  • Absence of solubility, melting point, or bioactivity data limits a robust comparison.
  • No structural studies (e.g., X-ray crystallography) are cited, though SHELX-based refinement () is a standard method for such analyses.

Biological Activity

N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide is a chemical compound with the molecular formula C12H14Cl2N2O. It has garnered attention in scientific research, particularly in medicinal chemistry and drug discovery, due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dichlorophenyl group and a carboxamide functional group. This unique structure contributes to its ability to interact with various biological targets, making it a valuable compound in the exploration of new therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate cellular signaling pathways, influencing neurotransmitter levels and gene expression. Such interactions can lead to various pharmacological effects, including:

  • Neuroprotective Effects : The compound has shown promise in studies related to neurological disorders.
  • Antimicrobial Activity : Preliminary research indicates potential efficacy against certain bacterial strains.
  • Antitumor Activity : Investigations into its cytotoxic properties have revealed activity against various cancer cell lines.

Research Findings

Recent studies have explored the compound's biological activities in detail. Below is a summary of key findings from diverse research efforts:

Study Biological Activity Key Findings
NeuroprotectiveDemonstrated modulation of neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.
AntimicrobialExhibited activity against Mycobacterium tuberculosis with MIC values comparable to established antibiotics.
AntitumorShowed cytotoxic effects on various cancer cell lines (IC50 values ranging from 1.143 µM to 9.27 µM), particularly effective against renal cancer cells.

Case Studies

  • Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The compound significantly reduced apoptosis rates and restored normal levels of key neurotransmitters.
  • Antimicrobial Efficacy : In vitro testing against M. tuberculosis revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional treatments, indicating its potential as a novel antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : Research focused on the compound's effects on human cancer cell lines demonstrated selective cytotoxicity, particularly against ovarian and renal cancer cells, highlighting its potential as an anticancer drug.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the piperidine ring or substitution patterns on the dichlorophenyl moiety have been shown to affect potency and selectivity towards different biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide
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N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide

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